molecular formula C23H30N4O2 B2832239 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(4-phenyloxane-4-carbonyl)piperazine CAS No. 2034619-45-7

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(4-phenyloxane-4-carbonyl)piperazine

Cat. No.: B2832239
CAS No.: 2034619-45-7
M. Wt: 394.519
InChI Key: CWUGFJKQGSVTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(4-phenyloxane-4-carbonyl)piperazine is a heterocyclic compound featuring a piperazine core linked to a substituted pyrazole moiety and a 4-phenyloxane-4-carbonyl group. The pyrazole ring is substituted with a cyclopropyl group at position 3 and a methyl group at position 1, while the piperazine is functionalized via a carbonyl bridge to a tetrahydropyran (oxane) ring bearing a phenyl substituent.

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-25-21(17-20(24-25)18-7-8-18)26-11-13-27(14-12-26)22(28)23(9-15-29-16-10-23)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGFJKQGSVTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the piperazine ring, and the tetrahydropyran ring, followed by their coupling. Typical reaction conditions might include:

    Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of Piperazine Ring: Nucleophilic substitution reactions.

    Formation of Tetrahydropyran Ring: Cyclization of diols or epoxides with alcohols.

Industrial Production Methods

Industrial production would require optimization of these steps for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved could range from metabolic pathways to signal transduction pathways.

Comparison with Similar Compounds

Piperazine-Linked Pyrazole Derivatives

  • Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): This compound shares a piperazine-pyrazole scaffold but differs in substituents. The pyrazole is substituted at position 4 (vs. position 5 in the target compound), and the piperazine is linked to a trifluoromethylphenyl group.
  • 1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine (Series 5a/b) :
    The diazenyl linker introduces conjugation and planar geometry, contrasting with the target’s carbonyl bridge. This difference may influence binding kinetics due to reduced flexibility .

Piperazine-Pyrazolo[4,3-d]pyrimidinone Derivatives

  • Phosphodiesterase Inhibitor (): The sulfonyl-linked pyrazolo[4,3-d]pyrimidinone core provides a rigid, planar structure with hydrogen-bonding capability, unlike the target’s non-aromatic oxane ring. This structural divergence may result in distinct target selectivity .

Pyrazolo-Pyrimidine-Piperazine Hybrids

  • Compound 8 ():
    This molecule integrates a pyrazolo[1,5-a]pyrimidine and benzimidazole, creating a larger, more complex framework. The target compound’s simpler pyrazole and oxane groups may offer improved synthetic accessibility and metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Structural Features
Target Compound C₂₃H₂₈N₄O₂ 408.50 ~2.8 3-Cyclopropyl-pyrazole, phenyloxane carbonyl
Compound 5 () C₁₈H₂₀F₃N₅O 379.38 3.1 Trifluoromethylphenyl, pyrazol-4-yl
1-Isopropyl-4-[2-aryl-diazenyl]piperazine C₁₆H₂₃N₅ 285.39 2.5 Diazenyl linker, isopropyl group
Phosphodiesterase Inhibitor () C₂₃H₂₅D₃N₆O₄S 495.59 2.9 Sulfonyl-pyrazolopyrimidinone, deuterated methyl

*Estimated using fragment-based methods.

Q & A

Q. What multi-step synthetic routes are employed for this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling and cyclization reactions. For example, piperazine derivatives are often prepared via nucleophilic substitution or amide coupling, as seen in analogous compounds (e.g., ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate) . Key steps include:

  • Coupling : Use of activating agents like EDCl/HOBt for amide bond formation between the pyrazole and oxane-carbonyl moieties.
  • Cyclization : Acid- or base-catalyzed ring closure under controlled temperatures (e.g., 60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/EtOAC gradients) and recrystallization to achieve >95% purity . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., cyclopropyl proton shifts at δ 0.5–1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 438.215) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry (e.g., anisotropic displacement parameters) .
  • HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Refinement Tools : SHELXL refines high-resolution data (e.g., d-spacing < 0.8 Å) to model disorder in flexible groups (e.g., cyclopropyl or oxane rings) .
  • ORTEP Visualization : Generates thermal ellipsoid plots to assess anisotropic motion, critical for distinguishing static disorder from dynamic motion .
  • Twinning Analysis : Programs like CELL_NOW detect twinning ratios in cases of pseudo-symmetry, common in bulky substituents .

Q. What methodologies are used to investigate its potential biological activity and target interactions?

  • In Vitro Assays :
  • Enzyme Inhibition : Kinase inhibition studies (IC50 determination) using fluorescence polarization .
  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (MIC values) .
    • Computational Modeling :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions in biological activity data across studies?

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Purity Reassessment : Quantify impurities via LC-MS; even 2% contaminants (e.g., unreacted intermediates) can skew IC50 results .
  • Pharmacokinetic Profiling : Compare solubility, plasma protein binding, and metabolic stability (e.g., microsomal half-life) to contextualize in vitro vs. in vivo discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.